![molecular formula C34H32F3N5O2 B15138232 (2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide](/img/structure/B15138232.png)

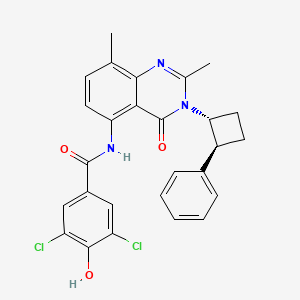

(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CDD-1733 is a potent, non-covalent, and non-peptide inhibitor of the SARS-CoV-2 main protease (Mpro). It has an inhibition constant (K_i) of 12 nM and effectively inhibits Mpro variants including ΔP168, A173V, and the combined ΔP168/A173V . This compound has garnered significant attention due to its potential in combating COVID-19 by targeting the virus’s main protease.

準備方法

The synthesis of CDD-1733 involves DNA-encoded chemical libraries (DECL) technology. This method allows for the rapid identification of potent inhibitors without extensive and time-consuming medicinal chemistry . The specific synthetic routes and reaction conditions for CDD-1733 are proprietary and not publicly disclosed. the general approach involves the use of affinity-based screening of a large library of DNA-encoded molecules to identify potent inhibitors.

化学反応の分析

CDD-1733 undergoes various chemical reactions, primarily focusing on its interaction with the SARS-CoV-2 main protease. The compound is a non-covalent inhibitor, meaning it does not form a permanent bond with the protease. Instead, it binds reversibly, allowing for effective inhibition without permanent modification of the target enzyme . Common reagents and conditions used in these reactions include the protease itself and various buffers to maintain the appropriate pH and ionic strength for optimal binding.

科学的研究の応用

CDD-1733 is primarily used in scientific research related to COVID-19. Its main application is as an inhibitor of the SARS-CoV-2 main protease, making it a valuable tool in the development of antiviral therapies . Beyond its use in virology, CDD-1733 can also be employed in biochemical studies to understand the mechanisms of protease inhibition and to explore potential off-target effects on other human proteases . Additionally, it serves as a model compound for the development of other non-covalent inhibitors targeting viral proteases.

作用機序

CDD-1733 exerts its effects by binding to the active site of the SARS-CoV-2 main protease. This binding prevents the protease from processing viral polyproteins, which are essential for viral replication . The molecular targets of CDD-1733 include the main protease itself and its various mutants. The pathways involved in its mechanism of action are primarily related to the inhibition of viral replication and the subsequent reduction in viral load.

類似化合物との比較

CDD-1733 is unique in its non-covalent and non-peptide nature, setting it apart from many other protease inhibitors that often rely on covalent binding or peptide-based structures . Similar compounds include other SARS-CoV-2 main protease inhibitors such as nirmatrelvir, remdesivir, and ritonavir . These compounds also target the viral protease but differ in their binding mechanisms and chemical structures. CDD-1733’s non-covalent binding offers advantages in terms of reversibility and reduced potential for off-target effects.

特性

分子式 |

C34H32F3N5O2 |

|---|---|

分子量 |

599.6 g/mol |

IUPAC名 |

2-isoquinolin-4-yl-3-[3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-[4-(trifluoromethyl)phenyl]butyl]benzimidazole-4-carboxamide |

InChI |

InChI=1S/C34H32F3N5O2/c1-3-7-28(20-12-14-23(15-13-20)34(35,36)37)41-33(44)26-10-6-11-29-30(26)42(24-16-22(17-24)32(43)38-2)31(40-29)27-19-39-18-21-8-4-5-9-25(21)27/h4-6,8-15,18-19,22,24,28H,3,7,16-17H2,1-2H3,(H,38,43)(H,41,44)/t22?,24?,28-/m0/s1 |

InChIキー |

FOWCQWSLGBHNCT-WWGLSMKPSA-N |

異性体SMILES |

CCC[C@@H](C1=CC=C(C=C1)C(F)(F)F)NC(=O)C2=C3C(=CC=C2)N=C(N3C4CC(C4)C(=O)NC)C5=CN=CC6=CC=CC=C65 |

正規SMILES |

CCCC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)C2=C3C(=CC=C2)N=C(N3C4CC(C4)C(=O)NC)C5=CN=CC6=CC=CC=C65 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B15138170.png)

![2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide](/img/structure/B15138179.png)